2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Description
2-(4-Methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a synthetic acetamide derivative featuring a methoxyphenoxy group and a sulfamoylphenyl-thiazole moiety. This compound is structurally characterized by:
- Phenoxyacetamide core: The 4-methoxyphenoxy group contributes electron-donating properties, enhancing stability and influencing lipophilicity.
Synthetic routes for analogous compounds (e.g., ) suggest that this molecule could be synthesized via nucleophilic substitution or condensation reactions between activated acetamide intermediates and sulfamoylphenyl-thiazole precursors.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-25-14-4-6-15(7-5-14)26-12-17(22)20-13-2-8-16(9-3-13)28(23,24)21-18-19-10-11-27-18/h2-11H,12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEFOGHZHZZOIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with 4-(1,3-thiazol-2-ylsulfamoyl)aniline to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide.
Reduction: Formation of 2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]ethanamine.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The thiazole ring and sulfamoyl group are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound may improve oxidative stability compared to bromo-substituted analogs (e.g., ), which could exhibit stronger electrophilic reactivity .
Heterocyclic Variations : Replacement of thiazole with oxadiazole (CDD-934506) or morpholine () alters hydrogen-bonding capacity and target specificity. Thiazole’s sulfur atom may enhance interactions with metal ions in enzyme active sites .
Pharmacological Profiles: Analogs with morpholinosulfonyl groups () show notable anti-inflammatory activity, while pyridinylphenyl derivatives (BAY 57-1293) demonstrate antiviral efficacy, suggesting the target compound’s activity is highly substituent-dependent .
Physicochemical and Pharmacokinetic Comparison
Table 2: Predicted Properties of Selected Analogs
Insights:
- Lipophilicity : The bromo-substituted analog (LogP 4.1) is more lipophilic than the target compound (LogP 3.2), which may affect tissue distribution and CNS penetration .
- Solubility : BAY 57-1293’s lower molecular weight and balanced LogP contribute to higher solubility, a critical factor in oral bioavailability .
- Hydrogen-Bonding Capacity : The target compound’s seven hydrogen-bond acceptors (vs. CDD-934506’s eight) suggest moderate solubility but sufficient polarity for aqueous interactions .
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic potential based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 362.47 g/mol. The compound features a thiazole ring, which is often associated with various biological activities, including anticancer properties.
Anticancer Properties
Research has indicated that derivatives of thiazole compounds exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide can induce apoptosis in cancer cells. In particular, compounds with thiazole moieties have been evaluated against various cancer cell lines such as A549 (lung cancer) and C6 (glioma) using assays like MTT and caspase-3 activation assays .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 15 | Apoptosis induction |
| Compound B | C6 | 10 | Caspase activation |
| 2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | TBD | TBD | TBD |
The proposed mechanism of action for the anticancer effects includes the activation of apoptotic pathways and inhibition of tumor cell proliferation. The presence of the thiazole ring is crucial as it facilitates interactions with specific cellular targets involved in cell cycle regulation and apoptosis .
Study 1: Synthesis and Evaluation
A study conducted in 2014 synthesized a series of thiazole derivatives, including compounds structurally related to 2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide . The synthesized compounds were screened for their anticancer activity against A549 and C6 cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, leading to further investigations into their structure-activity relationships .
Study 2: Structure-Activity Relationship
Another study focused on the structure-activity relationship (SAR) of thiazole-containing compounds. It was found that modifications to the phenoxy group significantly impacted the biological activity. This highlights the importance of functional groups in enhancing or diminishing the therapeutic effects of such compounds .
Q & A
Basic: What are the key synthetic pathways for 2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide, and how do reaction parameters influence yield and purity?
Answer:
The synthesis involves sequential functionalization of the sulfamoyl and acetamide groups. A typical route includes:
- Step 1: Sulfonation of 4-aminophenylthiazole to introduce the sulfamoyl moiety, using chlorosulfonic acid under controlled temperatures (0–5°C) .
- Step 2: Acetamide coupling via reaction with 2-(4-methoxyphenoxy)acetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine at room temperature .
Critical Parameters: - Temperature: Lower temperatures (e.g., 0–5°C) during sulfonation reduce side reactions.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency, while dichloromethane improves coupling reaction homogeneity .
- Catalysts: Triethylamine neutralizes HCl byproducts, preventing degradation of acid-sensitive intermediates .
Basic: Which spectroscopic and crystallographic methods are essential for structural elucidation of this compound?
Answer:
- 1H/13C NMR: Assigns proton environments (e.g., methoxyphenoxy protons at δ 3.7–4.1 ppm) and confirms acetamide carbonyl resonance (δ ~168 ppm) .
- X-ray Crystallography: Resolves spatial arrangement, including dihedral angles between the thiazole and methoxyphenoxy groups, critical for understanding enzyme-binding conformations .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) and detects impurities via fragmentation patterns .
Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize enzyme inhibitory potency?
Answer:
SAR Strategies:
- Substituent Variation: Systematically modify the methoxyphenoxy group (e.g., replacing methoxy with ethoxy or halogens) to assess steric/electronic effects on target binding .
- Bioisosteric Replacement: Substitute the thiazole ring with oxazole or pyridine to evaluate selectivity against off-target enzymes .
Example SAR Table:
| Modification Site | Substituent | Enzyme IC50 (nM) | Selectivity Index |
|---|---|---|---|
| Methoxyphenoxy | -OCH3 | 12 ± 1.5 | 15x |
| Methoxyphenoxy | -OC2H5 | 8 ± 0.9 | 22x |
| Thiazole | Oxazole | 25 ± 3.2 | 5x |
Advanced: What experimental approaches resolve discrepancies between in vitro enzyme inhibition and cellular activity data?
Answer:
- Comparative Assays: Perform parallel in vitro (purified enzyme kinetics) and cell-based assays (e.g., luciferase reporter systems) under identical buffer conditions to isolate off-target effects .
- Metabolite Profiling: Use LC-MS to identify intracellular degradation products (e.g., hydrolyzed acetamide) that may reduce efficacy .
- Membrane Permeability Tests: Measure logP values and P-glycoprotein efflux ratios to assess cellular uptake limitations .
Basic: What in vitro models are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme Inhibition Assays: Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify inhibition kinetics (Km, Vmax) .
- Cell-Free Systems: Recombinant enzyme isoforms (e.g., kinase or protease mutants) validate target specificity via competitive binding assays .
Advanced: Which computational techniques predict the compound’s binding interactions with target enzymes?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions between the methoxyphenoxy group and hydrophobic enzyme pockets (e.g., ATP-binding sites) .
- MD Simulations: GROMACS simulations (50–100 ns) assess conformational stability of the enzyme-ligand complex, identifying critical hydrogen bonds (e.g., acetamide carbonyl with Arg residues) .
- Free Energy Perturbation (FEP): Quantifies binding affinity changes upon substituent modifications (e.g., methoxy → ethoxy) .
Advanced: How can researchers address stability challenges during in vivo pharmacokinetic studies?
Answer:
- Degradation Pathway Analysis: Incubate the compound in simulated gastric fluid (pH 2.0) and hepatic microsomes to identify labile sites (e.g., sulfamoyl hydrolysis) .
- Prodrug Design: Introduce ester-protected methoxyphenoxy groups to enhance oral bioavailability, with in situ activation by carboxylesterases .
Basic: What are the recommended storage conditions to maintain compound integrity?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
